![molecular formula C12H23BrO B14283573 1-Bromo-8-[(but-3-en-1-yl)oxy]octane CAS No. 129281-18-1](/img/structure/B14283573.png)
1-Bromo-8-[(but-3-en-1-yl)oxy]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-8-[(but-3-en-1-yl)oxy]octane is an organic compound that belongs to the class of alkyl bromides It is characterized by the presence of a bromine atom attached to an octane chain, which is further linked to a but-3-en-1-yloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-8-[(but-3-en-1-yl)oxy]octane can be synthesized through a multi-step process. One common method involves the reaction of 8-bromo-1-octanol with but-3-en-1-ol in the presence of a strong base, such as sodium hydride (NaH), to form the desired ether linkage. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the ether bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-8-[(but-3-en-1-yl)oxy]octane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-), leading to the formation of alcohols or ethers.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) in ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Nucleophilic Substitution: Formation of alcohols or ethers.
Elimination Reactions: Formation of alkenes.
Oxidation: Formation of aldehydes or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
1-Bromo-8-[(but-3-en-1-yl)oxy]octane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Employed in the preparation of polymerizable ligands for the synthesis of quantum dot-labeled polymer beads.
Biological Studies: Investigated for its potential use in cross-linking reagents and other biochemical applications.
Wirkmechanismus
The mechanism of action of 1-Bromo-8-[(but-3-en-1-yl)oxy]octane involves its reactivity as an alkyl bromide. The bromine atom serves as a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The ether linkage in the compound can also participate in various chemical transformations, contributing to its versatility in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Bromo-1-octanol: Similar in structure but lacks the but-3-en-1-yloxy group.
8-Bromo-1-octene: Contains a double bond in the octane chain, making it more reactive in certain chemical reactions.
Uniqueness
1-Bromo-8-[(but-3-en-1-yl)oxy]octane is unique due to the presence of both a bromine atom and an ether linkage, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and material science.
Eigenschaften
CAS-Nummer |
129281-18-1 |
|---|---|
Molekularformel |
C12H23BrO |
Molekulargewicht |
263.21 g/mol |
IUPAC-Name |
1-bromo-8-but-3-enoxyoctane |
InChI |
InChI=1S/C12H23BrO/c1-2-3-11-14-12-9-7-5-4-6-8-10-13/h2H,1,3-12H2 |
InChI-Schlüssel |
VEFPKCAQLLXYII-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCOCCCCCCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-Ethyl-6-(propan-2-yl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B14283494.png)
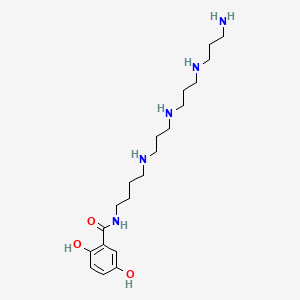
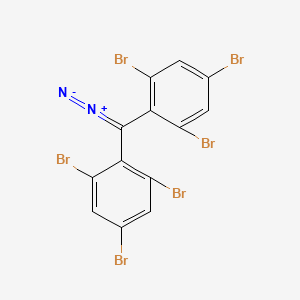
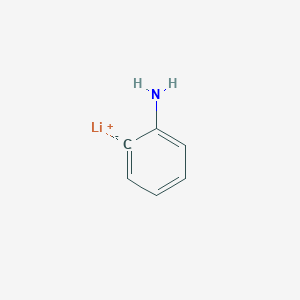
![(NE)-N-[(5-phenyl-1,3,4-thiadiazol-2-yl)methylidene]hydroxylamine](/img/structure/B14283521.png)

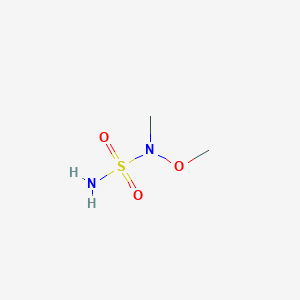
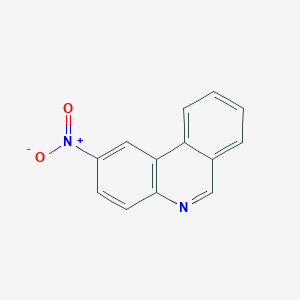
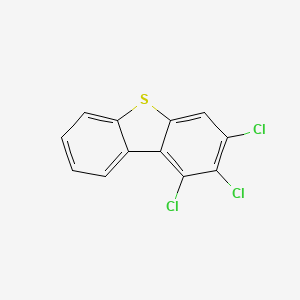
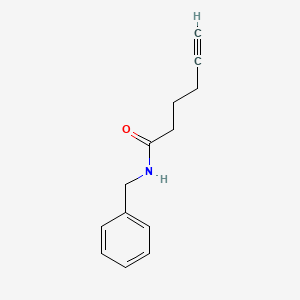
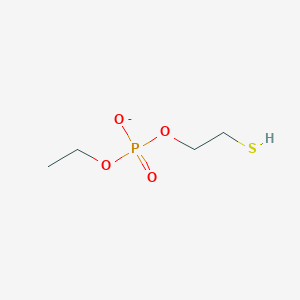
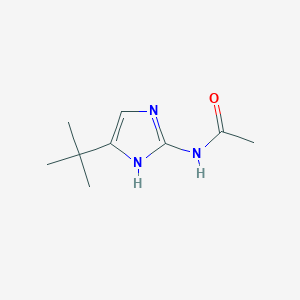
![6-[4-(3-Hydroxy-3-methylbut-1-YN-1-YL)phenoxy]hexan-1-OL](/img/structure/B14283566.png)
![[2-(3-Chlorophenyl)hydrazinylidene]acetic acid](/img/structure/B14283572.png)
